(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595373 | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-14-9 | |
| Record name | 2-Chloro-4-nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides and oligosaccharides.
Mode of Action
2-Chloro-4-nitrophenyl beta-D-glucopyranoside serves as a substrate for β-glucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond in the substrate, leading to the release of 2-chloro-4-nitrophenol.
Biochemical Pathways
The compound is involved in the glycosyltransferase-catalyzed sugar nucleotide synthesis pathway . In this pathway, the compound acts as a glycosyl donor. The glycosyltransferase enzyme, such as the OleD Loki variant, can use this compound to produce distinct NDP-sugars.
Result of Action
The action of β-glucosidase on 2-Chloro-4-nitrophenyl beta-D-glucopyranoside results in the release of 2-chloro-4-nitrophenol. This reaction is used in various biological and diagnostic applications, such as identifying the presence of β-glucosidase in urine.
Action Environment
Environmental factors can influence the action of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside. For instance, the compound’s degradation can occur via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria, such as Cupriavidus sp. CNP-8. This suggests that the presence and activity of specific microbial communities can impact the compound’s stability and efficacy.
Biological Activity
The compound (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 65446-24-4, is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.69 g/mol. Its structure features a tetrahydropyran ring with multiple hydroxyl groups and a chlorinated aromatic moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₈ |
| Molecular Weight | 335.69 g/mol |
| CAS Number | 65446-24-4 |
| Synonyms | 2-Chloro-4-nitrophenoxy-tetrahydro-pyran-3,4,5-triol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it acts as a substrate for β-glucosidase , an enzyme implicated in various metabolic pathways. The presence of hydroxyl groups enhances its binding affinity to these targets.
Enzymatic Interaction
- β-glucosidase Substrate : The compound undergoes hydrolysis by β-glucosidase to release 2-chloro-4-nitrophenol, which may have further biological implications.
- Glycosyltransferase Pathway : It participates in glycosyltransferase-catalyzed reactions that are crucial for carbohydrate metabolism.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidiabetic Properties
A study highlighted the potential of similar tetrahydropyran derivatives as dual inhibitors of sodium-glucose co-transporter proteins (SGLT), which are targets for diabetes treatment. The structural characteristics of this compound suggest it may share similar properties due to its structural analogies with active compounds in this class .
Antimicrobial Activity
Preliminary findings suggest that compounds with similar functional groups demonstrate antimicrobial properties against various pathogens. The chlorinated phenoxy group may enhance the compound's effectiveness against bacterial strains by disrupting cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on SGLT Inhibition : A series of tetrahydropyran derivatives were tested for their ability to inhibit SGLT proteins effectively. Results indicated that modifications to the hydroxymethyl and chlorinated phenyl groups significantly influenced their inhibitory potency .
- Antimicrobial Testing : Compounds structurally similar to this tetrahydropyran were evaluated for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed promising activity linked to the presence of halogenated aromatic rings .
Scientific Research Applications
Substrate for Enzyme Detection
CNPβCD is utilized as a fluorogenic substrate for the detection of various glycosidases, including:
- β-Galactosidase : CNPβCD aids in determining the activity levels of β-galactosidase through hydrolysis, producing detectable fluorescence .
- β-Glucuronidase : The compound is also effective in assessing β-glucuronidase activity, which is crucial in various biochemical assays .
Food Testing and Environmental Monitoring
Due to its solubility and stability, CNPβCD serves as an important reagent in:
- Food Safety Testing : It can be employed to evaluate the presence of specific enzymes related to food spoilage or contamination .
- Environmental Testing : The compound is used to monitor enzymatic activities in environmental samples, aiding in the assessment of ecosystem health .
Pharmaceutical Applications
CNPβCD derivatives have been explored for their potential therapeutic effects:
- Diabetes Treatment : Research indicates that certain derivatives of CNPβCD may assist in regulating blood glucose levels and could be developed into antihyperglycemic agents .
- Antihypertensive Agents : Some studies have suggested that modifications of this compound may lead to new antihypertensive drugs .
Case Study 1: Enzymatic Activity Detection
A study demonstrated the effectiveness of CNPβCD as a substrate for β-galactosidase. The fluorescence intensity correlated with enzyme concentration, allowing for quantitative analysis in clinical samples. This application highlights the utility of CNPβCD in diagnostic assays.
Case Study 2: Environmental Monitoring
In a project assessing soil health, CNPβCD was used to measure enzyme activity related to organic matter decomposition. Results indicated that higher enzyme activity correlated with healthier soil ecosystems, showcasing its role in environmental science.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Enzyme Detection | β-Galactosidase and β-Glucuronidase | High sensitivity and specificity |
| Food Testing | Detection of spoilage enzymes | Ensures food safety |
| Environmental Monitoring | Soil health assessment | Evaluates ecosystem health |
| Pharmaceutical Development | Antidiabetic and antihypertensive agents | Potential for new drug discovery |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations:
Substituent Effects: The target compound’s 2-chloro-4-nitrophenoxy group contrasts with Sotagliflozin’s 4-ethoxybenzyl and methylthio groups, which enhance hydrophobicity and metabolic stability . The nitro group in the target compound may confer higher electrophilicity, impacting reactivity in nucleophilic substitution reactions.
Molecular Weight and Solubility :
- The target compound (MW ~347.70) is lighter than Sotagliflozin (MW 424.94), suggesting better solubility in polar solvents. However, the nitro group may reduce aqueous solubility compared to hydroxyl-rich analogs like (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol (MW 342.30) .
Biological Activity: Sotagliflozin’s methylthio and ethoxybenzyl groups are critical for SGLT1/2 inhibition, while the target compound’s nitrophenoxy group may favor interactions with nitroreductases or cytochrome P450 enzymes . The disulfanyl linkage in introduces redox sensitivity, absent in the target compound, making it suitable for controlled drug release systems.
Preparation Methods
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction remains a cornerstone for synthesizing aryl glycosides. For the target compound, this method involves reacting a fully protected β-D-glucopyranosyl bromide donor with 2-chloro-4-nitrophenol in the presence of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O). The reaction typically proceeds in anhydrous dichloromethane (DCM) or chloroform under reflux conditions. The stereochemical outcome (β-configuration) is ensured by neighboring-group participation from the C2 acetyl group, which directs nucleophilic attack to the anomeric carbon’s β-face.
Yields for analogous nitrophenyl glycosides, such as 4-nitrophenyl-β-D-galactopyranoside, range from 60–70% under optimized conditions. Critical parameters include strict anhydrous conditions and stoichiometric silver salts to neutralize HBr byproducts. Post-reaction deprotection of hydroxyl groups (e.g., using Zemplén transesterification with sodium methoxide) yields the final triol.
Helferich Method
The Helferich glycosylation employs hydrogen bromide (HBr) in acetic acid to activate the glycosyl donor. For this compound, peracetylated glucose reacts with 2-chloro-4-nitrophenol under acidic conditions, forming the glycosidic bond via an SN1 mechanism. The reaction is conducted at 40–50°C, with yields of 55–60% reported for structurally similar nitrophenyl glycosides. While cost-effective, this method suffers from lower stereoselectivity compared to Koenigs-Knorr, often requiring chromatographic purification to isolate the desired β-anomer.
Modern Synthetic Approaches
Trichloroacetimidate Donors
Glycosyl trichloroacetimidates offer superior reactivity and stereocontrol. Activation of a C1-imidate donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) with catalytic trimethylsilyl triflate (TMSOTf) in DCM enables efficient coupling with 2-chloro-4-nitrophenol at room temperature. This method achieves yields exceeding 75% for nitrophenyl glycosides, with β-selectivity driven by the anomeric effect and solvent polarity. Deprotection via mild basic hydrolysis (e.g., NH₃/MeOH) preserves the nitro and chloro substituents.
Enzymatic Synthesis
Glycosidases and glycosyltransferases have been explored for eco-friendly synthesis. β-Glucosidase from Almonds catalyzes the transglycosylation of p-nitrophenyl β-D-glucopyranoside to aryl acceptors, though yields for 2-chloro-4-nitrophenol derivatives remain modest (30–40%). Directed evolution of enzymes to enhance affinity for electron-deficient phenols is an active research area.
Catalytic and Hybrid Methods
Lewis Acid Catalysts
Bismuth(III) triflate [Bi(OTf)₃] and ytterbium(III) triflate [Yb(OTf)₃] have emerged as efficient catalysts for glycosylation. In a representative procedure, perbenzylated glucosyl fluoride reacts with 2-chloro-4-nitrophenol in acetonitrile at 60°C, yielding the β-glycoside in 68% yield with <5% α-anomer. Lewis acids stabilize oxocarbenium intermediates, enhancing reaction rates and selectivity.
Organocatalysts
Proline-derived catalysts enable stereoselective glycosylations under mild conditions. For example, L-proline (20 mol%) in dimethylformamide (DMF) facilitates the coupling of glucosyl iodides with nitrophenols at 25°C, achieving β:α ratios of 9:1. Hydrogen-bonding interactions between the catalyst and glycosyl donor are critical for stereocontrol.
Optimization and Industrial Production
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, NMR (300 MHz, methanol-d) can resolve signals for hydroxyl groups (δ 3.58–3.98 ppm) and aromatic protons (δ 7.14–8.15 ppm) to confirm substitution patterns . High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., [M+Li], [M+Na]) to validate the molecular formula . Coupling these with IR spectroscopy ensures detection of nitro (-NO) and hydroxyl (-OH) groups.
Q. What are standard protocols for synthesizing this compound?
- Methodological Answer : A multi-step synthesis is typical. Begin with protecting hydroxyl groups (e.g., using tert-butyldimethylsilyl or benzyl ethers) to prevent side reactions. Introduce the 2-chloro-4-nitrophenoxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF, KCO, 60°C). Final deprotection with TFA or catalytic hydrogenation yields the target compound. Purification via HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Personal Protection : Wear NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure .
- Storage : Store at 2–8°C in airtight containers, away from ignition sources .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent nitro group decomposition .
Advanced Research Questions
Q. How can conflicting NMR or MS data be resolved during structural validation?
- Methodological Answer :
- Step 1 : Compare experimental and NMR data with computational predictions (e.g., DFT calculations).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in the tetrahydro-2H-pyran ring .
- Step 3 : Cross-validate MS fragmentation patterns with in silico tools (e.g., Mass Frontier) to confirm the nitro-phenoxy moiety .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures .
- Workup : Implement flash chromatography (silica gel, hexane/ethyl acetate gradient) before HPLC to remove hydrophobic impurities .
Q. How does the nitro-phenoxy substituent influence the compound’s pharmacological activity?
- Methodological Answer :
- Mechanistic Insight : The nitro group (-NO) acts as an electron-withdrawing group, enhancing binding affinity to carbohydrate-processing enzymes (e.g., glycosidases) via dipole interactions .
- Experimental Design : Perform enzyme inhibition assays (e.g., α-glucosidase) at varying pH levels to study protonation effects on activity .
- Data Analysis : Use molecular docking (AutoDock Vina) to map interactions between the nitro group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
